molecular formula C15H15NO3S B5857967 methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate

Cat. No. B5857967
M. Wt: 289.4 g/mol
InChI Key: PKGIVAGLLQRRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate, also known as Methyl EBA, is a synthetic compound that has been widely used in scientific research. It belongs to the family of thiophene carboxylic acid derivatives and has been found to possess a variety of biological activities.

Mechanism of Action

The mechanism of action of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA is not fully understood. However, it has been proposed that methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA exerts its biological activities through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB by methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA leads to the downregulation of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA has also been found to inhibit the activation of NF-κB and the expression of COX-2, which is involved in the production of prostaglandins. In addition, methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA has been shown to possess anti-tumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied and its biological activities are well documented. methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA is not fully understood, which may limit its use in certain research areas.

Future Directions

There are several future directions for the study of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA. One area of research is the development of analogs of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA with improved biological activities. Another area of research is the identification of the molecular targets of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA and the elucidation of its mechanism of action. In addition, the use of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA in combination with other compounds for the treatment of various diseases is an area of active research. Overall, methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA is a promising compound with a wide range of biological activities and potential therapeutic applications.

Synthesis Methods

Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA can be synthesized through a multi-step process, starting with the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This intermediate is then reacted with 2-mercaptothiophene to form the desired product, methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA. The synthesis method for methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA has been well established and has been reported in several scientific journals.

Scientific Research Applications

Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA has been extensively used in scientific research as a tool compound to study various biological processes. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA has been used in vitro to study the effects of inflammation on the expression of cytokines and chemokines. It has also been used in vivo to study the anti-tumor activity of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA in animal models.

properties

IUPAC Name

methyl 3-[(4-ethylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-3-10-4-6-11(7-5-10)14(17)16-12-8-9-20-13(12)15(18)19-2/h4-9H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGIVAGLLQRRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(4-ethylphenyl)carbonyl]amino}thiophene-2-carboxylate

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